Cefuracetime (E-isomer) Sodium Salt is a sodium salt derivative of the antibiotic cefuroxime, which belongs to the class of cephalosporins. This compound exhibits broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria. The sodium salt form enhances its solubility in water, making it suitable for parenteral administration in clinical settings.
Cefuracetime Sodium Salt is synthesized from cefuroxime acid through various chemical processes that improve its purity and yield. The compound is recognized for its therapeutic applications in treating bacterial infections.
Cefuracetime Sodium Salt is classified as an antibacterial agent and falls under the category of cephalosporins, which are beta-lactam antibiotics. Its chemical structure includes a beta-lactam ring, essential for its antibacterial activity.
The synthesis of Cefuracetime Sodium Salt involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity of the final product.
Cefuracetime Sodium Salt can participate in various chemical reactions typical for beta-lactam antibiotics:
The stability of Cefuracetime Sodium Salt is crucial for its efficacy; thus, conditions such as pH and temperature must be optimized during storage and formulation to prevent degradation.
Cefuracetime Sodium Salt exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in peptidoglycan assembly, leading to cell lysis and death of susceptible bacteria .
The binding affinity to PBPs varies among different bacterial species, influencing the spectrum of activity against various pathogens.
Relevant data indicate that Cefuracetime Sodium Salt maintains stability under controlled conditions but may degrade if exposed to extreme pH or temperature fluctuations.
Cefuracetime Sodium Salt is primarily used in clinical settings for the treatment of bacterial infections due to its broad-spectrum activity. It is effective against various pathogens including those resistant to other antibiotics. Additionally, it finds application in veterinary medicine for treating infections in animals.
In research contexts, this compound is utilized for studying bacterial resistance mechanisms and evaluating new formulations aimed at enhancing efficacy against resistant strains . Its role as a reference standard in pharmaceutical development further underscores its importance in both clinical and research applications.
The discovery of the cephalosporin class marks a pivotal advancement in anti-infective therapy. Originating from the fungus Cephalosporium acremonium in the mid-20th century, early cephalosporins provided activity against penicillin-resistant bacteria. Subsequent generations evolved to address expanding antimicrobial resistance, with later derivatives incorporating structural modifications to enhance β-lactamase stability and Gram-negative coverage. Within this landscape, third-generation cephalosporins emerged as critical weapons against severe infections. Cefuracetime represents a specialized derivative in this lineage, with its E-isomer sodium salt gaining significance not as a therapeutic agent itself, but as a critical reference standard for quality control of active pharmaceutical ingredients (APIs) like ceftriaxone sodium [1]. The synthesis and isolation of stereochemically defined isomers like Cefuracetime (E-isomer) Sodium Salt reflect the pharmaceutical industry's evolving sophistication in addressing the impact of molecular geometry on drug quality.
Stereoisomerism profoundly influences the biological activity, pharmacokinetics, and safety profiles of cephalosporin antibiotics. The E/Z isomerism around the methoxyimino group (-N=OC(OCH₃)) at the C-7 side chain is a critical structural feature in many third-generation cephalosporins. The E-configuration (syn isomer) typically exhibits superior antibacterial activity and metabolic stability compared to its Z-counterpart (anti isomer). Consequently, regulatory monographs, such as the European Pharmacopoeia (EP), enforce strict limits on the presence of the therapeutically inferior Z-isomer (often termed Impurity A in ceftriaxone sodium monographs) and other related impurities in APIs [2].
Table 1: Key Regulatory Requirements for Isomeric Impurity Control in Ceftriaxone Sodium (EP 8.0 Monograph)
Parameter | Specification | Significance |
---|---|---|
Resolution (Rs) | Minimum 3.0 between Ceftriaxone & Impurity A (E-isomer) | Ensures chromatographic separation capability for accurate impurity quantification |
Impurity A Limit | Not more than specified threshold (e.g., 0.5%) | Controls level of therapeutically less active E-isomer impurity |
Method Validation | Required per ICH guidelines | Confirms analytical method accuracy, precision, specificity for isomer separation |
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for monitoring these isomeric impurities. Modern C18 columns, like the Thermo Scientific Syncronis C18, achieve exceptional resolution (Rs = 10.0, significantly exceeding the EP minimum requirement of 3.0) between ceftriaxone sodium and its E-isomer impurity (Impurity A) under conditions specified in pharmacopeial methods [2]. This robust separation is essential for regulatory compliance, ensuring that marketed cephalosporin drugs meet stringent quality and efficacy standards by minimizing the presence of less active stereoisomeric forms.
Table 2: Typical HPLC Parameters for Separation of Ceftriaxone Sodium and its E-Isomer (Impurity A)
HPLC Component | Parameter/Value |
---|---|
Column | Thermo Scientific Syncronis C18 |
Detection | UV |
Resolution (Rs) | 10.0 (Exceeds EP min. requirement of 3.0) |
System Suitability | Critical for demonstrating method robustness |
Regulatory Basis | European Pharmacopoeia (EP) Monograph 8.0 |
Cefuracetime (E-isomer) Sodium Salt (CAS No. 97170-20-2), chemically defined as (6R,7R)-3-(acetoxymethyl)-7-((E)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, sodium salt, serves a vital, non-therapeutic role in pharmaceutical analysis [1]. Its primary significance lies in its use as a well-characterized impurity reference standard. Specifically:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: